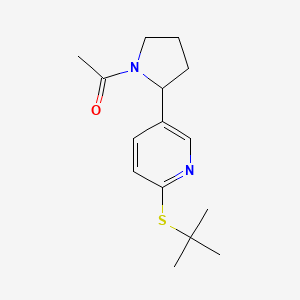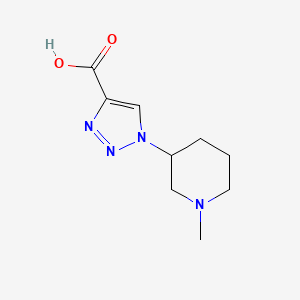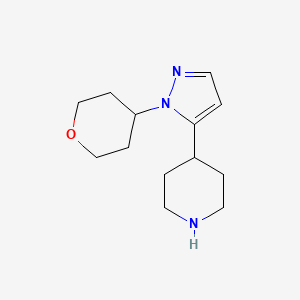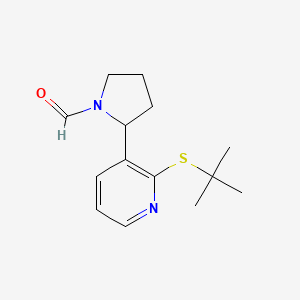
1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound that features a pyrrolidine ring and a pyridine ring substituted with a tert-butylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of a pyrrolidine derivative with a pyridine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Electrophilic reagents like bromine (Br₂) or iodine (I₂) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
作用機序
The mechanism of action of 1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and pyrrolidine moieties. These interactions can modulate biological pathways and result in various physiological effects .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridine derivatives: Compounds like 2,6-bis(1,2,3-triazol-4-yl)pyridine and 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
Uniqueness
1-(2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the presence of both a pyrrolidine ring and a tert-butylthio-substituted pyridine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C15H22N2OS |
|---|---|
分子量 |
278.4 g/mol |
IUPAC名 |
1-[2-(6-tert-butylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N2OS/c1-11(18)17-9-5-6-13(17)12-7-8-14(16-10-12)19-15(2,3)4/h7-8,10,13H,5-6,9H2,1-4H3 |
InChIキー |
GAMCJRGLXNCQPT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCC1C2=CN=C(C=C2)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11798305.png)




![2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798331.png)







